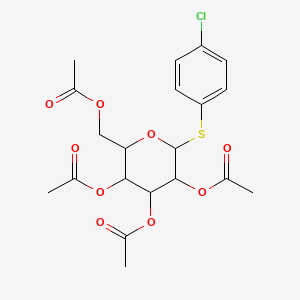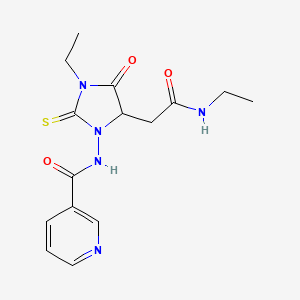![molecular formula C27H26N2O8S B11085538 1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione](/img/structure/B11085538.png)
1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-4-hydroxypyrimidine-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including acetoxy, hydroxy, thioxo, and benzoate groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE involves several steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the pyrimidinyl intermediate: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidinyl core. Common reagents include thiourea and aldehydes, with reaction conditions such as refluxing in ethanol.
Introduction of the acetoxy group: The acetoxy group can be introduced via acetylation using acetic anhydride in the presence of a catalyst like pyridine.
Formation of the tetrahydrofuran ring: This step involves cyclization reactions, often using acid or base catalysts to form the tetrahydrofuran ring structure.
Attachment of the benzoate groups: The benzoate groups can be introduced through esterification reactions, typically using benzoic acid derivatives and coupling agents like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy and thioxo groups can be oxidized under appropriate conditions, leading to the formation of corresponding oxo and sulfone derivatives.
Reduction: The compound can be reduced to form alcohols and thiols, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetoxy and benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of catalysts like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of oxo and sulfone derivatives.
Reduction: Formation of alcohols and thiols.
Substitution: Formation of substituted esters and ethers.
Scientific Research Applications
4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to influence cellular signaling.
Altering gene expression: Affecting the transcription and translation of genes involved in various biological processes.
Comparison with Similar Compounds
4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE can be compared with similar compounds such as:
4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE: Similar in structure but with different functional groups.
The uniqueness of 4-(ACETYLOXY)-5-[4-HYDROXY-2-THIOXO-1(2H)-PYRIMIDINYL]-2-{[(4-METHYLBENZOYL)OXY]METHYL}TETRAHYDRO-3-FURANYL 4-METHYLBENZOATE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C27H26N2O8S |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
[4-acetyloxy-3-(4-methylbenzoyl)oxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C27H26N2O8S/c1-15-4-8-18(9-5-15)25(32)34-14-20-22(37-26(33)19-10-6-16(2)7-11-19)23(35-17(3)30)24(36-20)29-13-12-21(31)28-27(29)38/h4-13,20,22-24H,14H2,1-3H3,(H,28,31,38) |
InChI Key |
PMFZESFCGSFNDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=S)OC(=O)C)OC(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-N-(4-methoxyphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11085456.png)

![5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole-6,6-diol](/img/structure/B11085458.png)
![3-(4-Fluorophenyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B11085464.png)
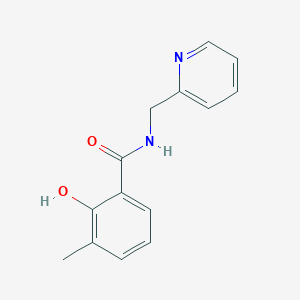
![2-(3-Methylbutyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B11085472.png)
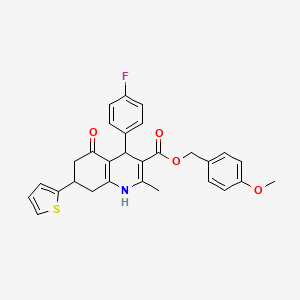
![3-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl naphthalene-1-carboxylate](/img/structure/B11085478.png)
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine](/img/structure/B11085486.png)
![N-{4-[(4-{4-nitro-3-[(pyridin-3-ylmethyl)amino]phenyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11085498.png)
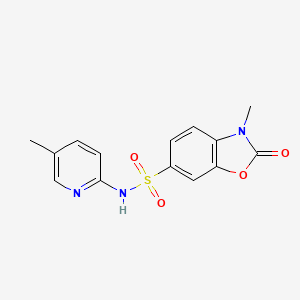
![(4Z)-4-{3-iodo-5-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11085528.png)
